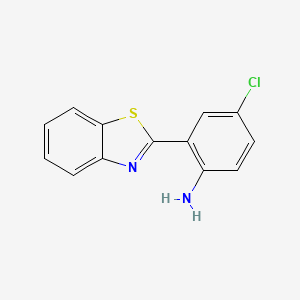

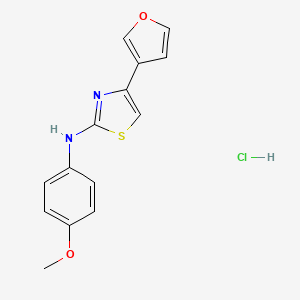

2-(1,3-ベンゾチアゾール-2-イル)-4-クロロアニリン

概要

説明

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74. The purity is usually 95%.

The exact mass of the compound 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗結核活性

ベンゾチアゾール誘導体は、抗結核剤としての可能性について調査されてきました。最近の合成開発により、結核菌 (M. tuberculosis) に対する阻害活性を有する新しいベンゾチアゾール系化合物が発見されました。 これらの分子は、ジアゾカップリング、クネーフェナーゲル縮合、ビギネリ反応、マイクロ波照射など、さまざまな経路で合成されました 。研究者らは、これらの化合物の阻害濃度を標準参照薬と比較し、結核に対する有望な効力を強調しています。

抗痙攣作用

神経薬理学の分野では、ベンゾチアゾール誘導体の抗痙攣作用が調べられています。特に、2-(1,3-ベンゾチアゾール-2-イル)-4-クロロアニリンおよび関連化合物は、てんかん発作に対する中程度の保護効果を示しています。 ベンゾチアゾール環上の置換パターンは、その効力に大きな影響を与え、アセトヒドラゾンはヒドラゾンよりも有望であることが示されています .

生物学的評価

研究者らは、新規な N’-(1,3-ベンゾチアゾール-2-イル)アセトヒドラゾンを合成し、その生物活性を評価しました。これらの化合物は、抗菌作用、抗酸化作用、抗炎症作用など、さまざまな効果を示します。 これらの化合物は、薬剤候補としての可能性があり、さらなる調査が必要です .

材料科学と染料化学

ベンゾチアゾール誘導体は、染料化学および材料科学において用途を見出しています。これらは、染料、顔料、フォトクロミック材料の開発に貢献しています。その吸収および発光特性により、着色剤およびイメージング技術において有用となっています。

要約すると、2-(1,3-ベンゾチアゾール-2-イル)-4-クロロアニリンは、結核対策から材料科学まで、幅広い用途を示しています。研究者らは、その特性をさらに調査し、さまざまな分野におけるその潜在能力を最大限に引き出すことを目指しています。 特定の用途に関する詳細情報をご希望の場合は、お気軽にお問い合わせください

作用機序

Target of Action

Related compounds have been found to interact withTyrosine-protein phosphatase non-receptor type 1 and Thyroid peroxidase . These proteins play crucial roles in cellular signaling and thyroid hormone production, respectively.

Mode of Action

It’s plausible that it interacts with its targets through a similar mechanism as other benzothiazole derivatives, which often involve binding to the active site of the target protein and modulating its activity .

Biochemical Pathways

Given its potential targets, it may influence pathways related to cellular signaling and thyroid hormone production .

Pharmacokinetics

Related compounds have shown varied pharmacokinetic properties

Result of Action

Based on the potential targets, it could potentially modulate cellular signaling and thyroid hormone production .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The interaction between 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline and DprE1 involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the synthesis of essential cell wall components in the bacteria .

Cellular Effects

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been reported to induce apoptosis in cancer cells by activating the caspase pathway . This activation leads to the cleavage of key cellular proteins, ultimately resulting in programmed cell death. Additionally, 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline has been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle .

Molecular Mechanism

The molecular mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, the compound has been found to bind to the active site of the enzyme DprE1, leading to its inhibition . This inhibition disrupts the synthesis of essential cell wall components in Mycobacterium tuberculosis, thereby exerting its antimicrobial effects. Additionally, 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that benzothiazole derivatives are relatively stable under physiological conditions, but they may undergo degradation over extended periods . Long-term exposure to 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing bacterial load . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified specific threshold doses at which the compound transitions from being therapeutic to toxic, highlighting the importance of dosage optimization in clinical applications .

Metabolic Pathways

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to inhibit the enzyme DprE1, which is involved in the synthesis of essential cell wall components in Mycobacterium tuberculosis . This inhibition disrupts the metabolic pathway responsible for cell wall biosynthesis, leading to the accumulation of intermediate metabolites and depletion of end products .

Transport and Distribution

The transport and distribution of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that benzothiazole derivatives can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where they exert their biological effects .

Subcellular Localization

The subcellular localization of 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to specific organelles. For instance, benzothiazole derivatives have been shown to accumulate in the mitochondria, where they induce apoptosis by disrupting mitochondrial membrane potential and activating the caspase pathway .

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULULTMFBERDAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)

![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)